molecular formula C28H22N2O6S B4297704 4-(3,5-dimethoxybenzoyl)-N-[3-nitro-5-(phenylthio)phenyl]benzamide

4-(3,5-dimethoxybenzoyl)-N-[3-nitro-5-(phenylthio)phenyl]benzamide

Cat. No. B4297704
M. Wt: 514.5 g/mol
InChI Key: RLZHFSYTULSZAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(3,5-dimethoxybenzoyl)-N-[3-nitro-5-(phenylthio)phenyl]benzamide, also known as DNPB-T, is a chemical compound with potential applications in scientific research. This compound is a member of the class of benzamides and is a derivative of 3-nitrophenylthiobenzamide. DNPB-T has been found to have interesting biochemical and physiological effects, making it a promising tool for researchers in various fields.

Mechanism of Action

The mechanism of action of 4-(3,5-dimethoxybenzoyl)-N-[3-nitro-5-(phenylthio)phenyl]benzamide involves the inhibition of CK2 activity by binding to the ATP-binding site of the enzyme. This results in the disruption of the phosphorylation of CK2 substrates, leading to downstream effects on cellular processes.
Biochemical and Physiological Effects:
4-(3,5-dimethoxybenzoyl)-N-[3-nitro-5-(phenylthio)phenyl]benzamide has been found to have interesting biochemical and physiological effects, including the inhibition of CK2 activity, as mentioned above. Additionally, this compound has been shown to have antioxidant properties, which may contribute to its neuroprotective effects. 4-(3,5-dimethoxybenzoyl)-N-[3-nitro-5-(phenylthio)phenyl]benzamide has also been found to modulate the activity of ion channels, such as the voltage-gated potassium channel Kv1.3, which is involved in the regulation of T cell activation.

Advantages and Limitations for Lab Experiments

One advantage of using 4-(3,5-dimethoxybenzoyl)-N-[3-nitro-5-(phenylthio)phenyl]benzamide in lab experiments is its specificity for CK2 inhibition, which allows for the selective targeting of this enzyme without affecting other cellular processes. However, one limitation of using 4-(3,5-dimethoxybenzoyl)-N-[3-nitro-5-(phenylthio)phenyl]benzamide is its potential toxicity, which may limit its use in certain experiments.

Future Directions

There are several future directions for research on 4-(3,5-dimethoxybenzoyl)-N-[3-nitro-5-(phenylthio)phenyl]benzamide. One area of interest is the development of more potent and selective CK2 inhibitors based on the structure of 4-(3,5-dimethoxybenzoyl)-N-[3-nitro-5-(phenylthio)phenyl]benzamide. Additionally, further studies are needed to elucidate the exact mechanism of action of 4-(3,5-dimethoxybenzoyl)-N-[3-nitro-5-(phenylthio)phenyl]benzamide and its effects on cellular processes. Finally, the potential therapeutic applications of 4-(3,5-dimethoxybenzoyl)-N-[3-nitro-5-(phenylthio)phenyl]benzamide in neurodegenerative diseases and other conditions warrant further investigation.

Scientific Research Applications

4-(3,5-dimethoxybenzoyl)-N-[3-nitro-5-(phenylthio)phenyl]benzamide has been found to have potential applications in scientific research, particularly in the field of neuroscience. This compound has been shown to inhibit the activity of the protein kinase CK2, which is involved in the regulation of various cellular processes, including cell proliferation, differentiation, and apoptosis. Inhibition of CK2 activity by 4-(3,5-dimethoxybenzoyl)-N-[3-nitro-5-(phenylthio)phenyl]benzamide has been found to have neuroprotective effects in animal models of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

4-(3,5-dimethoxybenzoyl)-N-(3-nitro-5-phenylsulfanylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H22N2O6S/c1-35-23-12-20(13-24(17-23)36-2)27(31)18-8-10-19(11-9-18)28(32)29-21-14-22(30(33)34)16-26(15-21)37-25-6-4-3-5-7-25/h3-17H,1-2H3,(H,29,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLZHFSYTULSZAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)C2=CC=C(C=C2)C(=O)NC3=CC(=CC(=C3)SC4=CC=CC=C4)[N+](=O)[O-])OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H22N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

514.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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